molecular formula C15H15NO3 B14036477 Methyl 7-ethyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylate

Methyl 7-ethyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylate

Cat. No.: B14036477
M. Wt: 257.28 g/mol
InChI Key: YPOVHGAMUKZAFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-ethyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylate is a complex organic compound belonging to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This specific compound is characterized by its unique naphtho[2,1-d]isoxazole structure, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-ethyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of naphthalene derivatives with nitroalkenes, followed by cyclization using hydroxylamine or its derivatives. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol are used to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-ethyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halogens or alkyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of naphtho[2,1-d]isoxazole oxides.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted naphtho[2,1-d]isoxazole derivatives.

Scientific Research Applications

Methyl 7-ethyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 7-ethyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Isoxazole: A simpler analog with a basic isoxazole ring structure.

    Naphtho[2,1-d]isoxazole: Lacks the methyl and ethyl substituents present in Methyl 7-ethyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylate.

    Methyl 4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylate: Similar structure but without the ethyl group at the 7-position.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

methyl 7-ethyl-4,5-dihydrobenzo[g][1,2]benzoxazole-3-carboxylate

InChI

InChI=1S/C15H15NO3/c1-3-9-4-6-11-10(8-9)5-7-12-13(15(17)18-2)16-19-14(11)12/h4,6,8H,3,5,7H2,1-2H3

InChI Key

YPOVHGAMUKZAFS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)C3=C(CC2)C(=NO3)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.